![molecular formula C8H13BrCl2N2O B6607265 3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride CAS No. 2839156-26-0](/img/structure/B6607265.png)
3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride is an organic compound belonging to the family of pyridines. It has a molecular formula of C8H13BrCl2N2O and a molecular weight of 304.01 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride typically involves the reaction of 5-bromopyridine with 3-chloropropan-1-amine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed under high pressure.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include nitroso or nitro compounds.
Reduction Reactions: Products include piperidine derivatives.
Aplicaciones Científicas De Investigación
3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine: A simpler analog with similar reactivity but lacking the propan-1-amine moiety.
3-Amino-5-bromopyridine: Contains an amino group instead of the propan-1-amine group.
5-Bromopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the propan-1-amine group.
Uniqueness
3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride is unique due to the presence of both the bromopyridine and propan-1-amine moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(5-bromopyridin-3-yl)oxypropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O.2ClH/c9-7-4-8(6-11-5-7)12-3-1-2-10;;/h4-6H,1-3,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIFUMPETBYNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
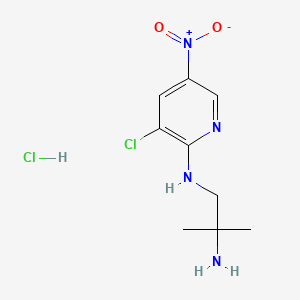
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamidehydrochloride](/img/structure/B6607186.png)
![1-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide](/img/structure/B6607196.png)
![rac-1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylicacidhydrochloride,trans](/img/structure/B6607202.png)

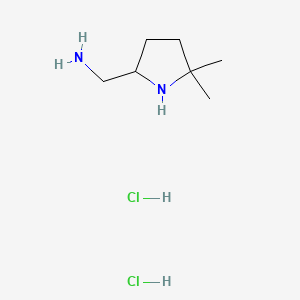
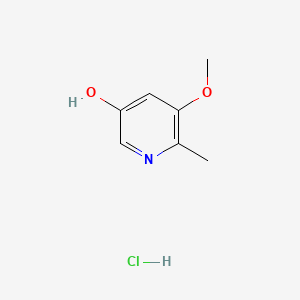
![3'-(2,4-diaminopyrimidin-5-yl)-3,5-dimethoxy-[1,1'-biphenyl]-4-ol](/img/structure/B6607240.png)
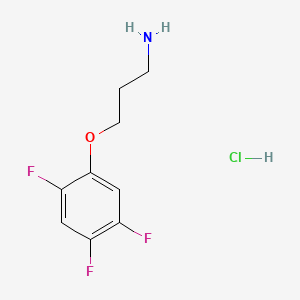


![tert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate](/img/structure/B6607271.png)
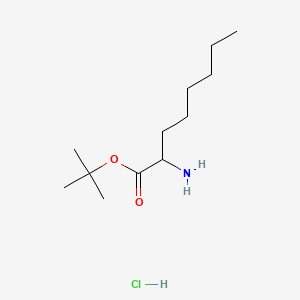
![4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B6607290.png)
